molecular formula C10H11IO3 B1442244 Ethyl 3-iodo-5-methoxybenzoate CAS No. 717109-27-8

Ethyl 3-iodo-5-methoxybenzoate

Cat. No. B1442244
CAS RN: 717109-27-8
M. Wt: 306.1 g/mol
InChI Key: HNYZPGYTZQEBGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-iodo-5-methoxybenzoate, also known as 3-iodo-5-methoxybenzoic acid ethyl ester, is an organic compound used in various scientific research applications. It is a white crystalline solid with a melting point of 128-130 °C, and is soluble in organic solvents such as methanol and ethanol. It is a derivative of benzoic acid and is used as a precursor for the synthesis of other compounds. This compound has been used in a variety of research applications, such as in the synthesis of pharmaceuticals and other organic compounds, and in the study of the biochemical and physiological effects of compounds.

Scientific Research Applications

Suzuki Cross-Coupling Reactions

Ethyl 3-iodo-5-methoxybenzoate is utilized in Suzuki cross-coupling reactions. A study reported the successful cross-coupling of 3-iodo-4-methoxybenzoic acid methylester with various arylboronic esters, showcasing the compound's potential in synthesizing biaryls (Chaumeil, Signorella, & Drian, 2000).

Natural Product Isolation

Ethyl 3,5-dihydroxy-4-methoxybenzoate, a derivative of ethyl 3-iodo-5-methoxybenzoate, was isolated from the aerial parts of Stocksia brahuica. This highlights the compound's relevance in natural product chemistry and potential therapeutic uses (Ali, Ahmad, Zahid, & Tareen, 1998).

Radiosensitization Research

A study synthesized and tested a series of 4(5)-iodo-5(4)-nitro-1-substituted-imidazoles for their potential as radiosensitizers, utilizing a compound structurally related to ethyl 3-iodo-5-methoxybenzoate. These compounds demonstrated effectiveness in vitro as radiosensitizers, indicating potential medical applications (Gupta, Larroquette, Agrawal, Grodkowski, & Neta, 1985).

Synthesis of Anacardic Acids

Ethyl 3-iodo-5-methoxybenzoate plays a role in the synthesis of anacardic acids, which are isolated from plants of the Anacardiaceae family. This suggests its utility in synthesizing naturally occurring compounds with potential health benefits (Satoh, Takeuchi, Nishimura, Ohta, & Tobinaga, 2001).

Neuroleptic Agent Synthesis

In pharmaceutical research, a derivative of ethyl 3-iodo-5-methoxybenzoate, ethyl 5-sulfamoyl-2-methoxybenzoate, was used to synthesize potential neuroleptic agents. This highlights the compound's relevance in drug development (Valenta et al., 1990).

properties

IUPAC Name

ethyl 3-iodo-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO3/c1-3-14-10(12)7-4-8(11)6-9(5-7)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYZPGYTZQEBGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-iodo-5-methoxybenzoate

CAS RN

1210824-95-5
Record name ethyl 3-iodo-5-methoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-iodo-5-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-iodo-5-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-iodo-5-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-iodo-5-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-iodo-5-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-iodo-5-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.